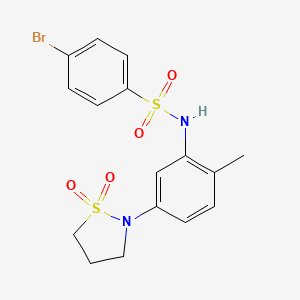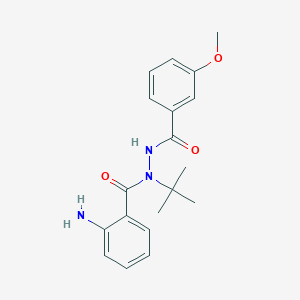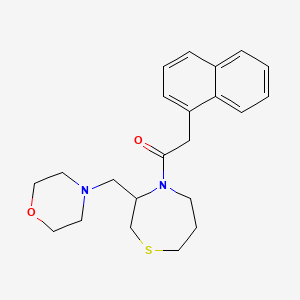![molecular formula C28H23N3O5S2 B2397907 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE CAS No. 690961-86-5](/img/structure/B2397907.png)
2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups, including cyano, dimethoxyphenyl, thiophene, pyridine, sulfanyl, and benzodioxin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridine structure, followed by the introduction of the cyano, dimethoxyphenyl, and thiophene groups. The final steps involve the addition of the sulfanyl and benzodioxin moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
化学反应分析
Types of Reactions
2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities, such as the presence of an aromatic ring and functional groups that can undergo similar reactions.
Extradiol catecholic dioxygenases: These enzymes catalyze reactions involving aromatic compounds and can be compared in terms of their reactivity and applications.
Uniqueness
What sets 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure also enables specific interactions with biological targets, making it a valuable compound in various fields of research.
属性
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S2/c1-33-22-7-5-17(12-24(22)34-2)19-14-21(26-4-3-11-37-26)31-28(20(19)15-29)38-16-27(32)30-18-6-8-23-25(13-18)36-10-9-35-23/h3-8,11-14H,9-10,16H2,1-2H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBDFAKVAUJBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2397824.png)
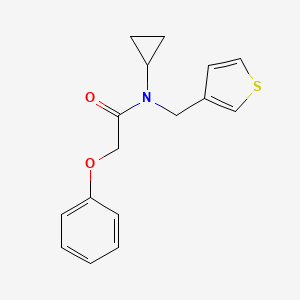
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)
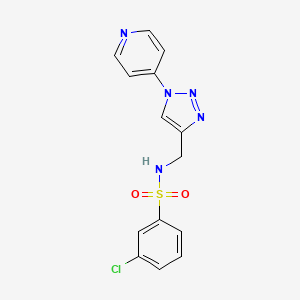
![N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide](/img/structure/B2397830.png)
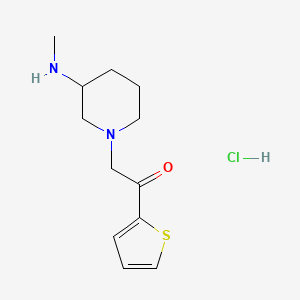
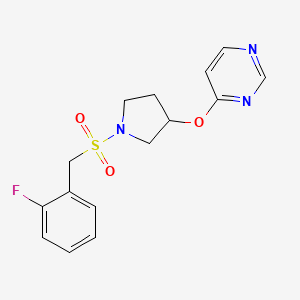
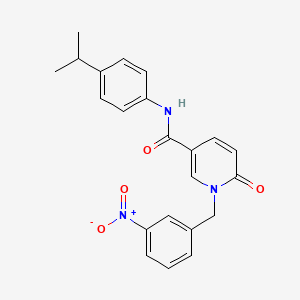
![n-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)
